molecular formula C27H20N2O6S B2831535 METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 313394-01-3

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2831535
CAS No.: 313394-01-3
M. Wt: 500.53
InChI Key: YTCZRKFMXLKHJV-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the naphthalen-2-ylsulfonyl and pyridine-4-carbonyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzofuran core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O6S/c1-17-25(27(31)34-2)23-16-21(8-10-24(23)35-17)29(26(30)19-11-13-28-14-12-19)36(32,33)22-9-7-18-5-3-4-6-20(18)15-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZRKFMXLKHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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